

Strategic Sourcing and Technical Utilization of 3-(3-Chlorophenyl)propylboronic Acid

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Compound of Interest

Compound Name: *[3-(3-Chlorophenyl)propyl]boronic acid*
Cat. No.: B7954664

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Executive Summary: The "Make vs. Buy" Paradox

3-(3-Chlorophenyl)propylboronic acid is a specialized alkylboronic acid often sought for sp^3 - sp^2 Suzuki-Miyaura cross-coupling or as a warhead in protease inhibitors (e.g., serine protease targets). Unlike its aryl counterpart (3-chlorophenylboronic acid), this molecule is not a commodity chemical.[1]

Market analysis reveals a critical supply gap: standard catalog suppliers (Sigma, Combi-Blocks, Enamine) rarely stock the free boronic acid due to its inherent instability (protodeboronation and oxidation). The commercial reality forces a strategic pivot from "sourcing a product" to "sourcing a precursor" or "contracting a stable derivative."

This guide provides a validated technical roadmap for acquiring this moiety, stabilizing it as a pinacol ester, and deploying it in high-value synthesis.

Part 1: Chemical Profile & Critical Attributes[2]

The target molecule possesses a flexible propyl linker, distinguishing it from rigid aryl boronic acids. This flexibility introduces unique stability challenges.

Attribute	Specification	Technical Note
Target Molecule	3-(3-Chlorophenyl)propylboronic acid	Rarely available in free acid form.
Preferred Form	Pinacol Ester Derivative	Significantly higher shelf-stability; resistant to protodeboronation.
CAS (Precursor)	3840-17-3 (1-Allyl-3-chlorobenzene)	The critical starting material for in-house synthesis.
Molecular Weight	198.45 g/mol (Acid)	280.59 g/mol (Pinacol Ester).
Stability Risk	High (Free Acid)	Alkyl boronic acids are prone to oxidation to alcohols and dehydration to boroxines.

Part 2: Supply Chain Landscape & Decision Logic

Since the free acid is not a shelf-stable commodity, researchers must adopt a Precursor-Based Sourcing Strategy.

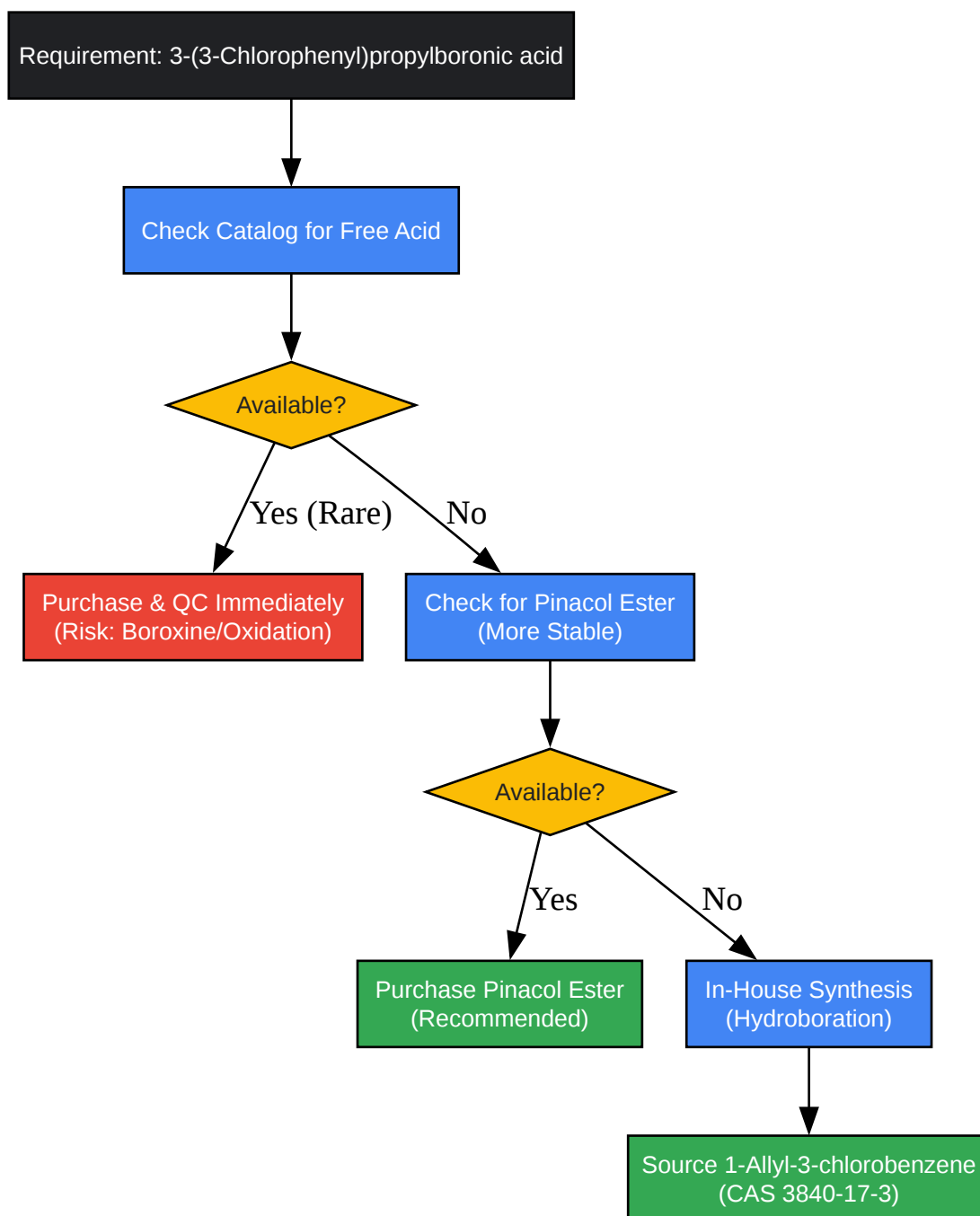
Validated Precursor Suppliers (1-Allyl-3-chlorobenzene)

Note: Availability fluctuates. Verify CAS 3840-17-3 specifically.

Supplier Tier	Vendor Examples	Purity Grade	Typical Lead Time	Strategic Use
Tier 1 (Catalog)	Oakwood Chemical, Combi-Blocks	95-97%	1-3 Days	Small scale R&D (<10g).
Tier 2 (Bulk)	Ambeed, GuideChem Aggregators	95%	2-4 Weeks	Process scale-up (>100g).
Tier 3 (Custom)	Wuxi AppTec, Pharmablock	>98%	4-8 Weeks	GMP synthesis of the final boronic acid.

Decision Matrix: Sourcing Workflow

The following logic gate determines the optimal path based on project timelines and internal capabilities.



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Figure 1: Strategic sourcing decision tree. Prioritize the Pinacol Ester or Precursor sourcing over the unstable free acid.

Part 3: Technical Execution (Synthesis & Validation)

If commercial supply is unavailable (highly probable), the following protocol is the industry standard for generating high-fidelity alkylboronates. This method utilizes Iridium-catalyzed hydroboration, which is superior to uncatalyzed methods for selectivity and mildness.

Protocol: Iridium-Catalyzed Hydroboration

Objective: Convert 1-allyl-3-chlorobenzene to 3-(3-chlorophenyl)propylboronic acid pinacol ester.

Reagents:

- Substrate: 1-Allyl-3-chlorobenzene (1.0 equiv).
- Boron Source: Pinacolborane (HBpin) (1.2 equiv).
- Catalyst: $[\text{Ir}(\text{COD})\text{Cl}]_2$ (1.5 mol%) + dppe (3.0 mol%).
- Solvent: Anhydrous CH_2Cl_2 (0.5 M).

Step-by-Step Methodology:

- Catalyst Activation: In a glovebox or under Argon, dissolve $[\text{Ir}(\text{COD})\text{Cl}]_2$ and dppe in CH_2Cl_2 . Stir for 5 minutes until the solution turns clear/orange (complex formation).
- Addition: Add the 1-allyl-3-chlorobenzene.
- Hydroboration: Add HBpin dropwise. Caution: Exothermic.
- Reaction: Stir at room temperature for 16 hours.
- Workup: Quench with methanol (carefully) to destroy excess hydride. Concentrate in vacuo.
- Purification: Silica gel chromatography (Hexanes/EtOAc). Note: The ester is stable on silica.

Self-Validating Quality Control (QC)

Do not rely on LCMS alone, as boronic acids often ionize poorly or show artifacts (methanol adducts).

1. ^{11}B NMR (The Gold Standard):

- Pinacol Ester: Sharp singlet at ~33-34 ppm.
- Free Boronic Acid: Broad peak at ~30 ppm.
- Borate/Ate Complex (Impurity): Sharp peak at ~5-10 ppm.
- Pass Criteria: >95% integration of the 34 ppm signal.

2. ¹H NMR (Regioselectivity Check):

- Look for the disappearance of the terminal alkene protons (5.0–6.0 ppm).
- Verify the triplet of the methylene group adjacent to Boron (-B) at ~0.8–1.0 ppm.

Part 4: Application Context & Handling

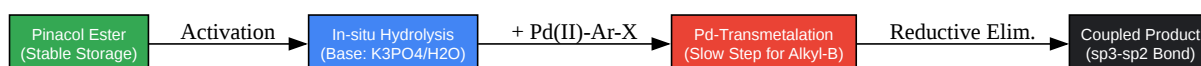
Handling "Free" Boronic Acids

If you must hydrolyze the ester to the free acid for a specific biological assay:

- Hydrolysis: Treat ester with NaIO₄/NH₄OAc in Acetone/Water.
- Storage: Store at -20°C under Argon.
- Boroxine Cycle: Free acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible.
 - Correction: Before use in precise stoichiometry, "re-hydrate" the sample by dissolving in aqueous base (NaOH) or solvent with trace water, then use immediately.

Application Workflow: Suzuki-Miyaura Coupling

Alkyl boronic acids (sp³) are slower to couple than aryl boronic acids (sp²).



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Figure 2: Activation pathway for Suzuki coupling.[1][2] Note that alkyl boronates often require stronger bases (e.g., KOtBu) or specific ligands (e.g., RuPhos) to facilitate transmetalation.

References

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